4-Methyl-6-(p-tolylthio)pyrimidin-2-amine
Description
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a pyrimidine derivative featuring a methyl group at position 4 and a p-tolylthio (4-methylphenylthio) substituent at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The p-tolylthio group introduces sulfur into the structure, which may influence electronic properties, lipophilicity, and biological interactions compared to oxygen- or nitrogen-containing analogs .
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)sulfanylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJWFZHQWLVKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the following steps :
Formation of the Pyrimidine Ring: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanate to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.
S-Methylation:
Oxidation: The compound is then oxidized to introduce the sulfonyl group.
Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(p-tolylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation. The compound can also bind to receptors, modulating signal transduction pathways that are crucial for cell survival and function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Key Pyrimidine Derivatives
Key Observations :
- Sulfur vs. Oxygen/Nitrogen : The thioether group in the target compound may improve membrane permeability compared to ethers or amines .
Key Observations :
- Efficiency : Microwave-assisted syntheses () often achieve higher yields (>80%) compared to traditional methods.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) are critical for cross-coupling reactions ().
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting Points : Pyridinyl-substituted derivatives () exhibit higher melting points (>190°C) due to crystallinity.
- Solubility : Branched amines () or thioethers (target compound) enhance solubility in organic solvents.
Key Observations :
Biological Activity
4-Methyl-6-(p-tolylthio)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. Research into this specific compound has revealed significant insights into its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2S
- Molecular Weight : 222.32 g/mol
- IUPAC Name : this compound
This compound features a methyl group at the 4-position and a p-tolylthio group at the 6-position of the pyrimidine ring, which contributes to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | Caspase activation, apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains and exhibited significant inhibitory effects.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Oxidative Stress : It induces oxidative stress in cancer cells, leading to increased levels of ROS, which can damage cellular components and trigger apoptosis.
- Cell Cycle Regulation : The compound affects various checkpoints in the cell cycle, particularly G1/S and G2/M transitions.
Study on Leukemia Cells
A notable study investigated the effects of this compound on HL-60 human leukemia cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Study on Bacterial Inhibition
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results demonstrated that it significantly inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting its potential as a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
